

DPI-4452: A Novel Theranostic Agent Targeting Carbonic Anhydrase IX in Oncology

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Compound of Interest

Compound Name: DPI-4452

Cat. No.: B15603731

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DPI-4452 is a first-in-class, cyclic peptide-based theranostic agent with high affinity and selectivity for carbonic anhydrase IX (CAIX), a cell surface protein overexpressed in a variety of solid tumors and associated with hypoxia, tumor progression, and poor prognosis.[1][2][3] This technical guide provides a comprehensive overview of **DPI-4452**, its mechanism of action, preclinical data, and emerging clinical findings. By chelating diagnostic (Gallium-68, ⁶⁸Ga) and therapeutic (Lutetium-177, ¹⁷⁷Lu) radionuclides, **DPI-4452** offers a promising and innovative approach to personalized cancer treatment by enabling both high-resolution imaging and targeted radiotherapy of CAIX-expressing malignancies.[4][5]

Introduction: The Role of Carbonic Anhydrase IX in Oncology

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that plays a crucial role in regulating intra- and extracellular pH under hypoxic conditions, a common feature of the tumor microenvironment.[1][2] Its expression is induced by the Von Hippel-Lindau (VHL) tumor suppressor gene mutation or hypoxic conditions.[3] CAIX is highly expressed in numerous cancer types, including clear cell renal cell carcinoma (ccRCC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC), while its presence in healthy tissues is limited, primarily to the gastrointestinal tract.[1][6][7] This differential expression pattern makes CAIX an

attractive target for the development of targeted cancer therapies and diagnostics.[1][2] High CAIX expression is often correlated with aggressive tumor behavior, treatment resistance, and poor patient outcomes.[3][5]

DPI-4452: A Targeted Peptide-Based Radiopharmaceutical

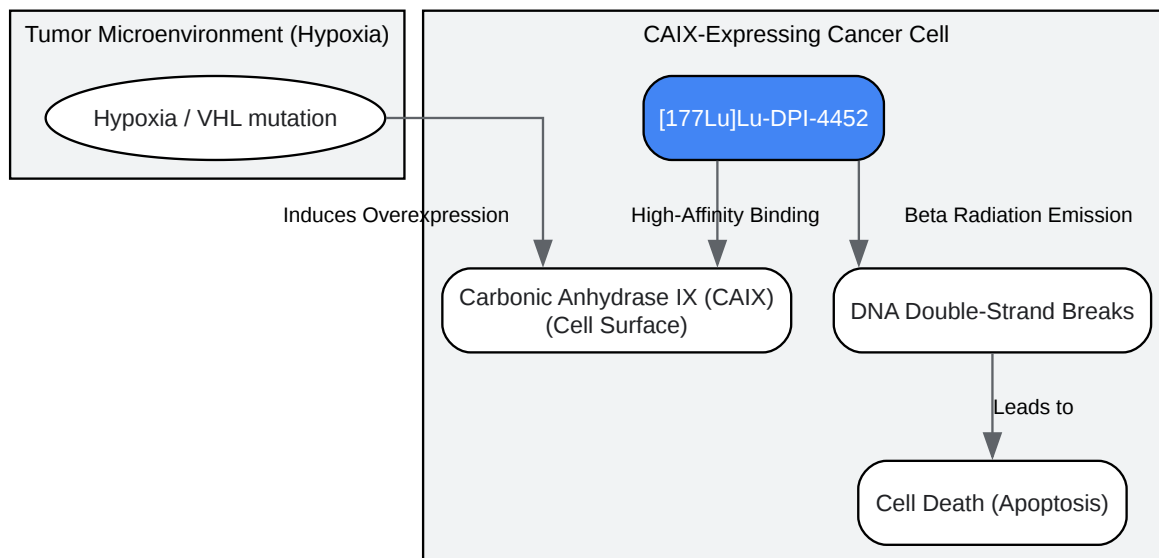
DPI-4452 is a cyclic peptide specifically designed to bind to CAIX with high affinity.[1][5] It incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, which allows for stable chelation of various radionuclides.[1][8] This versatility enables the creation of a theranostic pair:

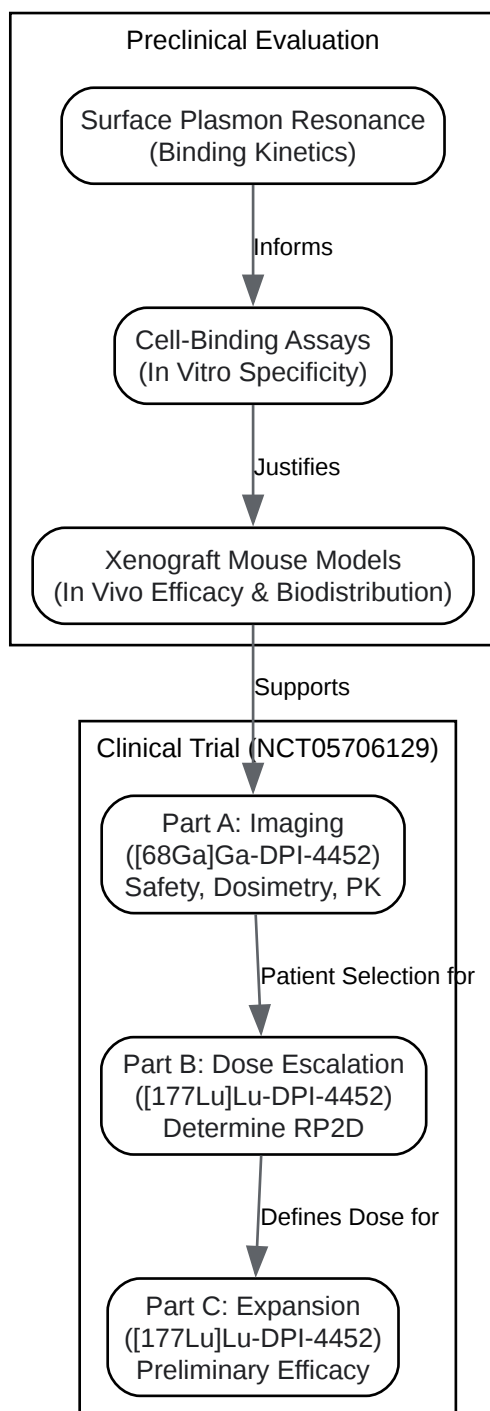
- **[68Ga]Ga-DPI-4452**: A diagnostic agent for Positron Emission Tomography (PET) imaging to visualize CAIX-expressing tumors.[4][9]
- **[177Lu]Lu-DPI-4452**: A therapeutic agent that delivers targeted beta-particle radiation to cancer cells, inducing DNA damage and cell death.[4][9]

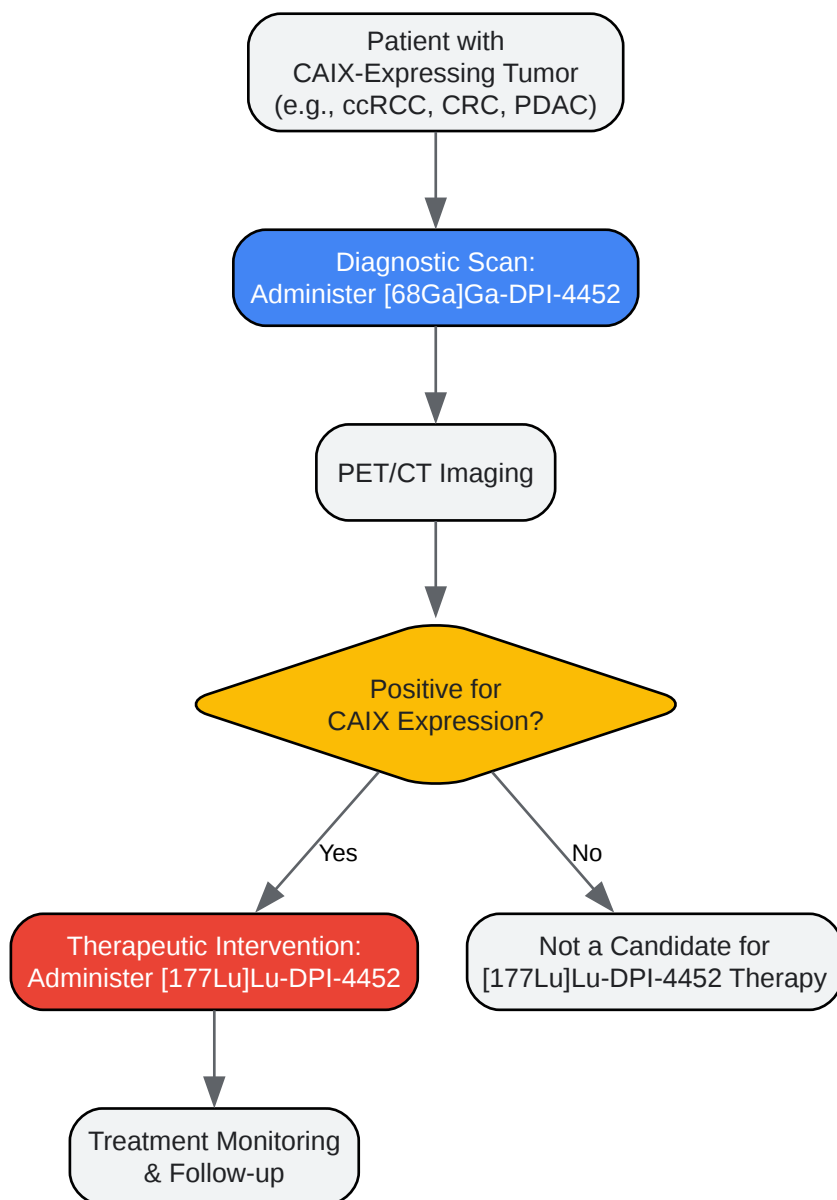
The theranostic approach allows for pre-treatment patient selection based on the presence and extent of CAIX expression as determined by [68Ga]Ga-DPI-4452 PET/CT, thereby personalizing the therapeutic intervention with [177Lu]Lu-DPI-4452.[4]

Mechanism of Action and Signaling

DPI-4452's mechanism of action is based on its high-affinity binding to the extracellular domain of CAIX. Once bound, the radiolabeled peptide is retained on the cell surface with minimal internalization.[10] In its therapeutic configuration with ¹⁷⁷Lu, the emitted beta particles induce cytotoxic effects in the targeted tumor cells.







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